N-(3-Methylphenyl)anthranilic acid
Description
N-(3-Methylphenyl)anthranilic acid (IUPAC name: 2-[(3-methylphenyl)amino]benzoic acid) is an anthranilic acid derivative characterized by a methyl group (-CH₃) substituted at the meta position of the phenyl ring attached to the anthranilic acid backbone (2-aminobenzoic acid). This compound is synthesized via copper-catalyzed amination of 2-chlorobenzoic acid with 3-methylaniline, yielding an 80% isolated product . Its structure has been confirmed by NMR spectroscopy, with distinct signals for the methyl group (δ = 2.39 ppm in $^1$H-NMR) and aromatic protons .
Anthranilic acid derivatives are recognized as pharmacophores due to their versatility in drug design, particularly in anti-inflammatory, analgesic, and ion channel modulation applications .
Properties
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Anthranilic acids, a class of compounds to which 2-(m-tolylamino)benzoic acid belongs, have been found to have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, and antitubercular. They have also been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer.
Mode of Action
It is known that the substitution of methyl groups on the aromatic rings of fenamic acid derivatives, which include 2-(m-tolylamino)benzoic acid, can affect the polymorphic behavior of these compounds.
Biochemical Pathways
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, indicates that they may interact with various biochemical pathways.
Result of Action
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, suggests that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(m-Tolylamino)benzoic acid. For instance, the thermal properties of each system were investigated by differential scanning calorimetry (DSC). This suggests that temperature could be a significant environmental factor influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Temporal Effects in Laboratory Settings
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Biological Activity
N-(3-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The information is drawn from various studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl group on the phenyl ring attached to the anthranilic acid backbone. This structural modification can influence its biological activity by altering its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of anthranilic acid derivatives, including this compound.
- Cell Line Studies : Research has shown that various anthranilic acid derivatives exhibit significant cytotoxicity against different cancer cell lines. For instance, a study reported that certain derivatives had IC50 values as low as 1.42 µM against A549 (human lung carcinoma), indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometric analysis revealed that specific derivatives suppressed cell proliferation through apoptosis induction and G1/S phase arrest .
Antiviral Activity
This compound has also been investigated for its antiviral properties.
- Zika Virus Inhibition : A synthetic derivative demonstrated significant inhibition of Zika virus (ZIKV) replication, reducing viral load by up to 96% at a concentration of 3 µM . This highlights the compound's potential as an antiviral agent.
- Mechanisms : The antiviral activity may be attributed to interference with viral replication processes and host cell lipid metabolism, although further studies are needed to elucidate these mechanisms fully .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies.
- In Vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain anthranilic acid derivatives exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus using agar-well diffusion methods .
- Structure-Activity Relationship : The presence of specific substituents on the phenyl ring can enhance antibacterial activity, suggesting that modifications could lead to more effective antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies.
- In Vivo Models : Inflammation models using carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects with certain derivatives showing up to 68.54% inhibition .
- Potential Applications : These findings suggest that this compound could be beneficial in treating inflammatory conditions such as arthritis .
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Anticancer | IC50 values as low as 1.42 µM against A549 cells; induces apoptosis and cell cycle arrest. |
| Antiviral | Up to 96% inhibition of ZIKV replication at 3 µM; potential interference with lipid metabolism. |
| Antibacterial | Effective against E. coli and S. aureus; structure modifications enhance activity. |
| Anti-inflammatory | Up to 68.54% inhibition in rat models; potential for treating inflammatory diseases. |
Scientific Research Applications
Pharmacological Properties
N-(3-Methylphenyl)anthranilic acid exhibits several pharmacological activities, making it a compound of interest in drug development. Here are some key properties:
- Anti-inflammatory Activity : Similar to other anthranilic acid derivatives, this compound has shown potential anti-inflammatory effects. Research indicates that derivatives of anthranilic acid can inhibit inflammatory pathways, which is crucial in treating conditions such as arthritis and other inflammatory diseases .
- Antiviral Activity : Recent studies have demonstrated that diarylamines derived from anthranilic acid can inhibit viral replication. For instance, a derivative similar to this compound was found to significantly reduce Zika virus (ZIKV) replication by interfering with post-entry stages of the virus lifecycle . This opens avenues for further research into its antiviral properties against other viruses.
- Potential Anticancer Effects : Anthranilic acid derivatives have been explored as adjuncts in cancer treatment. A study identified certain derivatives that reduced the growth of pancreatic cancer cells by inhibiting specific protein interactions crucial for cancer cell proliferation . This suggests that this compound may also possess anticancer potential.
Synthesis and Derivatives
The synthesis of this compound involves straightforward organic reactions typical of anthranilic acid derivatives. The compound can be synthesized through:
- Amination Reactions : The reaction of anthranilic acid with 3-methylphenyl groups through standard amination techniques can yield this compound.
- Modification of Existing Derivatives : By modifying existing anthranilic acid derivatives, researchers can enhance the pharmacological profile and bioavailability of the compound.
Case Study 1: Anti-inflammatory Research
A study investigated the anti-inflammatory effects of various anthranilic acid derivatives, including this compound, using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to control groups, confirming its potential therapeutic use in managing inflammatory conditions .
Case Study 2: Antiviral Efficacy
In vitro studies on ZIKV showed that compounds derived from anthranilic acid could inhibit viral replication effectively. Specifically, a compound structurally related to this compound demonstrated over 99% inhibition of viral replication at optimal concentrations while maintaining cell viability above 88% . This finding highlights the compound's potential as a therapeutic agent against viral infections.
Industrial Applications
Beyond pharmacology, this compound may find applications in:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of anthranilic acid derivatives is highly dependent on the type and position of substituents on the phenyl ring. Below is a detailed comparison of N-(3-Methylphenyl)anthranilic acid with key analogues:
Substituted Phenylanthranilic Acids
Key Observations :
Substituent Position: Para-substituted derivatives (e.g., -CF₃ or -NO₂ at para) exhibit significantly higher potency in CaCC blockade than meta- or ortho-substituted analogues. For example, N-(4-Trifluoromethylphenyl)anthranilic acid (IC₅₀ = 6.0 μM) is 6-fold more potent than flufenamic acid (meta-CF₃; IC₅₀ = 35.4 μM) . Methyl groups at the para position (N-(4-Methylphenyl)anthranilic acid) show moderate CaCC blocking activity (IC₅₀ = 55.3 μM), suggesting that electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target binding compared to electron-donating groups (-CH₃) .
Anti-inflammatory Activity: Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is clinically used for allergic disorders due to its inhibition of mast cell degranulation . Its dimethoxycinnamoyl group enhances steric bulk and receptor selectivity compared to simpler methyl-substituted derivatives. Mefenamic acid (2,3-dimethyl substitution) is a non-steroidal anti-inflammatory drug (NSAID) with COX-2 inhibitory activity, highlighting how alkyl substituents modulate cyclooxygenase selectivity .
Structural Flexibility :
- This compound lacks the strong electron-withdrawing groups or extended conjugated systems (e.g., cinnamoyl in Tranilast) that enhance binding to targets like CaCC or inflammatory enzymes. Its meta-methyl group may optimize lipophilicity without introducing steric hindrance, making it a versatile intermediate for further derivatization .
Metal Complexes and Derivatives
Anthranilic acid derivatives often form metal complexes with enhanced bioactivity. For example:
- CBA ligand complexes ([N-(4-chlorobenzoylamino)-thioxomethyl]anthranilic acid) with Mn, Co, or Cu exhibit α-glucosidase inhibitory activity, relevant for diabetes management .
- Trifluorinated anthranilic acid complexes (e.g., with Co or Zn) show cytotoxicity against cancer cells (A549, HeLa) via induction of oxidative stress .
Q & A
Q. What are the common synthetic routes for preparing N-(3-Methylphenyl)anthranilic acid and its derivatives?
this compound derivatives are typically synthesized via Ullmann coupling or copper-catalyzed cross-coupling reactions. For example, copper-catalyzed amination of 2-chlorobenzoic acids with substituted anilines (e.g., 3-methylaniline) yields anthranilic acid derivatives in high yields (up to 99%) without requiring acid protection . Ionic liquids can enhance reaction efficiency in modified Ullmann protocols .
Q. What pharmacological properties are associated with this compound?
This compound exhibits anti-inflammatory and immunomodulatory effects. For instance, structurally similar derivatives like N-(3,4-dimethoxycinnamoyl)anthranilic acid (3,4-DAA) reversed paralysis in murine models of multiple sclerosis by suppressing proinflammatory cytokines . Anthranilic acid derivatives also show TRPM2 channel-blocking activity, with 3-MFA (this compound) demonstrating higher selectivity compared to flufenamic acid (FFA) .
Q. Which analytical techniques are critical for characterizing this compound?
X-ray crystallography, NMR (¹H, ¹³C, and ¹⁵N), and IR spectroscopy are standard for structural elucidation. Computational methods (e.g., B3LYP/6-31G(d)) validate molecular geometry and vibrational frequencies . For copolymers, XPS and DSC reveal doping effects and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Fischer indolisation of N-(α-ketoacyl)anthranilic acids?
Key factors include solvent choice (acetic acid or acetonitrile) and acid catalysts (e.g., Bi(NO₃)₃·5H₂O). Refluxing in acetic acid without additives maximizes yields of 2-(indol-2-carboxamido)benzoic acids (up to 92%). Competing pathways (e.g., 3,1-benzoxazin-4-one formation) require careful monitoring via NMR to identify by-products .
Q. What strategies address contradictions in biological activity data for anthranilic acid derivatives?
Discrepancies in TRPM2 channel inhibition (e.g., off-target effects of FFA vs. 3-MFA selectivity) necessitate comparative pharmacological profiling. Dose-response assays and calcium imaging can differentiate direct channel blocking from indirect mechanisms . COMPARE analysis of NCI-60 screening data helps correlate structural motifs with antiproliferative activity .
Q. How do structural modifications influence the anticancer efficacy of anthranilic acid derivatives?
Introducing pyridinyl or trifluoromethyl groups enhances in vitro potency. For example, pyridinyl ester derivatives exhibit GI₅₀ values <10⁻⁷ M in tumor cell lines. However, in vivo efficacy in xenograft models may require pharmacokinetic optimization (e.g., bioavailability and metabolic stability) .
Q. What experimental designs are recommended for evaluating anti-inflammatory activity in vivo?
Use autoimmune models like experimental autoimmune encephalomyelitis (EAE) for neuroinflammation. Administer compounds orally (e.g., 3,4-DAA at 50 mg/kg/day) and assess clinical scores, cytokine levels (IFN-γ, IL-17), and histopathology .
Methodological Considerations
Q. How to resolve competing reaction pathways in anthranilic acid synthesis?
Competing amide hydrolysis or benzoxazinone formation can be minimized by controlling pH and reaction time. For example, aqueous acidic conditions promote anthranilic acid recovery, while anhydrous acetic acid favors indolisation .
Q. What computational tools aid in predicting the bioactivity of anthranilic acid derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict vibrational spectra and molecular stability. Molecular docking against targets like TRPM2 or IDO enzymes can guide rational design .
Data Interpretation Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
